Hesperetin 7-O-b-D-Glucuronide

Description

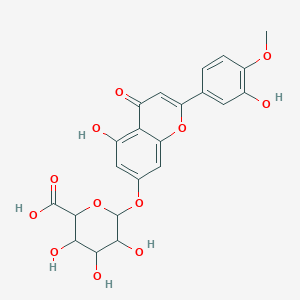

Hesperetin 7-O-β-D-Glucuronide (Hp7G) is a primary circulating metabolite of hesperidin, a flavanone abundant in citrus fruits. Upon oral ingestion, hesperidin undergoes hydrolysis by gut microbiota to yield hesperetin, which is subsequently conjugated into glucuronides during absorption. Hp7G is distinguished as the predominant metabolite in both human and rat plasma . Structurally, it consists of hesperetin (a flavanone with hydroxyl groups at positions 5, 7, 3', and 4') linked to glucuronic acid at the 7-hydroxy position. This conjugation significantly alters its physicochemical properties, enhancing water solubility compared to the parent aglycone .

Hp7G exhibits diverse bioactivities, including vasorelaxation, hypotensive effects, anti-inflammatory actions, and osteoblast differentiation enhancement . Its pharmacological relevance is underscored by its ability to modulate endothelial function, reduce oxidative stress, and regulate bone remodeling pathways .

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKMDTYMOHXUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35110-20-4 | |

| Record name | Diosmetin 7-O-beta-D-glucuronopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin 7-O-b-D-Glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The enzymatic hydrolysis is typically carried out using naringinase, which converts hesperidin to hesperetin. The glucuronidation process involves the use of UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to hesperetin .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of immobilized enzyme catalysis platforms. For instance, immobilized rhamnosidase on Fe3O4@graphene oxide has been used to hydrolyze hesperidin into hesperetin, which is then glucuronidated to form this compound .

Chemical Reactions Analysis

Oxidation Reactions

Hp7G undergoes oxidation to form reactive intermediates, including quinones. Computational studies suggest the C3' hydroxyl group on the B-ring is the primary oxidation site due to its electron-donating properties.

Oxidation Pathways :

-

Autoxidation : Generates hydrogen peroxide (H₂O₂) under physiological pH.

-

Enzymatic Oxidation : Cytochrome P450 enzymes catalyze hydroxylation at the 3'-position, forming dihydroxylated derivatives.

Host-Guest Interaction with Cyclodextrins

Hp7G forms stable inclusion complexes with β-cyclodextrin (β-CD), enhancing its water solubility by 4.8-fold and thermal stability up to 220°C . Structural analysis via NMR revealed:

| Interaction Feature | Observation | Reference |

|---|---|---|

| Inclusion Configuration | Both ends of Hp7G enter β-CD cavity | |

| Stereoisomer Ratio (-2S:-2R) | 1:1.43 | |

| Thermodynamic Stability (ΔG) | -12.3 kJ/mol (spontaneous binding) |

This complexation alters FTIR spectra, notably reducing phenolic –OH stretching vibrations (3485 → 3351 cm⁻¹) .

Phase II Metabolic Conjugation

Hp7G is a terminal metabolite of hesperidin, formed via glucuronidation by UDP-glucuronosyltransferases (UGTs). Comparative studies show:

| Metabolite | Bioactivity Comparison | Reference |

|---|---|---|

| Hp7G vs. Hesperetin-3'-Glucuronide | Hp7G : Higher vasodilatory and anti-inflammatory activity | |

| Hp7G vs. Hesperetin | Retains osteogenic activity (↑ ALP, Runx2) |

Hp7G’s glucuronic acid enhances solubility but reduces membrane permeability compared to aglycone forms .

Antioxidant Mechanisms

Hp7G scavenges free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. In silico docking studies indicate:

| Radical Species | IC₅₀ (μM) | Primary Reaction Site | Reference |

|---|---|---|---|

| DPPH | 18.2 | B-ring C4' hydroxyl | |

| Superoxide (O₂⁻) | 42.7 | Glucuronic acid moiety |

Its antioxidant capacity is pH-dependent , peaking at neutral conditions due to deprotonation of phenolic groups.

Comparative Reactivity with Analogues

Structural differences dictate reaction specificity:

Scientific Research Applications

Hesperetin 7-O-b-D-Glucuronide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Explored for its potential therapeutic effects in treating hypertension, inflammation, and oxidative stress-related diseases.

Industry: Utilized in the formulation of functional foods and nutraceuticals due to its bioactive properties

Mechanism of Action

Hesperetin 7-O-b-D-Glucuronide exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Vasodilatory Activity: It enhances endothelium-dependent vasodilation by increasing nitric oxide production

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

- Hypotensive and Vascular Effects : Hp7G uniquely lowers blood pressure in spontaneously hypertensive rats (SHRs) by enhancing endothelium-dependent vasodilation and suppressing vascular inflammation. In contrast, its positional isomer, hesperetin-3'-O-glucuronide (HPT3'G) , lacks these effects .

Metabolic Stability and Bioavailability

- Hp7G vs. Hesperetin : Glucuronidation reduces membrane permeability but enhances systemic circulation. Hp7G achieves plasma concentrations of ~10 μM in humans after oral hesperidin intake .

- Comparative Metabolism : In Raw264.7 macrophages, hesperetin is rapidly glucuronidated, reducing its anti-inflammatory efficacy unless hydrolyzed by β-glucuronidase. This contrasts with luteolin glucuronides, which may retain activity in certain contexts .

Solubility and Formulation Strategies

Hp7G’s solubility is improved through cyclodextrin inclusion complexes, a strategy also employed for naringenin and rutin glucuronides. However, Hp7G exhibits superior bioavailability compared to hesperidin and hesperetin-7-O-glucoside .

Mechanistic Insights and Unique Advantages

- Context-Dependent Activity : While glucuronidation generally dampens bioactivity, Hp7G retains efficacy in specific pathways (e.g., osteogenesis), underscoring structure-activity nuances .

Biological Activity

Hesperetin 7-O-β-D-glucuronide (HPT7G) is a significant metabolite derived from hesperidin, a flavonoid predominantly found in citrus fruits. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory , antioxidant , and vasodilatory effects. This article explores the biological activity of HPT7G, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Hesperetin 7-O-β-D-Glucuronide

HPT7G is formed through the glucuronidation of hesperetin, enhancing its solubility and bioavailability. The compound exhibits various biological activities that are essential for its potential therapeutic applications.

Key Properties

- Chemical Structure : HPT7G is a glucuronide conjugate of hesperetin, which enhances its solubility in aqueous environments.

- Source : Primarily derived from citrus fruits, particularly oranges and lemons.

The biological effects of HPT7G are mediated through several biochemical pathways:

-

Antihypertensive Effects :

- HPT7G has been shown to decrease blood pressure (BP) by enhancing endothelium-dependent vasodilation and increasing nitric oxide synthase (NOS) adhesion .

- In studies involving spontaneously hypertensive rats (SHRs), intravenous administration of HPT7G significantly reduced BP and improved endothelial function .

- Anti-inflammatory Activity :

- Antioxidant Properties :

- Bone Health :

Case Studies and Experimental Evidence

A series of studies have explored the pharmacological effects of HPT7G:

Pharmacokinetics

After oral administration, hesperidin is hydrolyzed to hesperetin, which is then glucuronidated to form HPT7G. This metabolic transformation increases the compound's bioavailability and facilitates its excretion via urine.

Potential Applications

Given its biological activities, HPT7G holds promise in various therapeutic areas:

- Cardiovascular Health : Due to its antihypertensive and antioxidant properties, it may be beneficial in treating hypertension and preventing cardiovascular diseases.

- Bone Health : Its role in promoting osteoblast differentiation suggests potential applications in osteoporosis management.

- Functional Foods : As a bioactive compound, HPT7G can be incorporated into nutraceuticals aimed at improving health outcomes related to inflammation and oxidative stress.

Q & A

Q. What in silico tools predict HPT7G’s interactions with understudied targets (e.g., heparanase)?

- Methodology : Leverage cheminformatics databases (e.g., ChEMBL, PubChem) to build QSAR models for heparanase inhibition. Validate predictions using SPR (surface plasmon resonance) binding assays and heparan sulfate degradation assays in endothelial cells .

Recent Advances & Open Questions

- Key Finding : HPT7G’s hypotensive effects are mediated via Fyn/ROK pathway inhibition, not direct calcium channel modulation .

- Open Question : Does HPT7G’s osteogenic activity translate to in vivo bone formation in osteoporosis models?

- Emerging Tool : Single-cell RNA-seq to resolve HPT7G’s tissue-specific metabolism in hepatocyte and renal proximal tubule populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.